3-(4-Hydroxyphenyl)propanal

Catalog No.
S636804
CAS No.
20238-83-9
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Hydroxyphenyl)propanal

Avoid synthetic derailment: using the unsaturated analog 4-hydroxycinnamaldehyde leads to Michael addition byproducts, while 3-phenylpropanal lacks the phenol for oxidative coupling. 3-(4-Hydroxyphenyl)propanal is the precise C6-C3 building block for Pictet-Spengler condensations to phenethylisoquinolines, essential for homoharringtonine and colchicine scaffolds. Key benefits:

  • Clean 1,2-additions without conjugate addition side reactions.
  • Enables late-stage oxidative phenol coupling for polycyclic alkaloids.
  • Reliable supply for R&D and scale-up.

Ensure your synthesis stays on target.

CAS Number

20238-83-9

Product Name

3-(4-Hydroxyphenyl)propanal

IUPAC Name

3-(4-hydroxyphenyl)propanal

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2

InChI Key

REEQXZCFSBLNDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC=O)O

Canonical SMILES

C1=CC(=CC=C1CCC=O)O

3-(4-Hydroxyphenyl)propanal belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 3-(4-Hydroxyphenyl)propanal is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
4-Hydroxydihydrocinnamaldehyde is a member of phenols.

Synonyms

3-(4-Hydroxyphenyl)propionaldehyde, 4-Hydroxyhydrocinnamaldehyde, 4-Hydroxybenzenepropanal, p-Hydroxyphenylpropionaldehyde, 4-Hydroxyhydrocinnamyl aldehyde, 3-(4-Hydroxyphenyl)propanal

Purity

≥98%

Package Size

5 g, 25 g

3-(4-Hydroxyphenyl)propanal (CAS 20238-83-9), also known as 4-hydroxyhydrocinnamaldehyde, is a highly versatile saturated bifunctional building block featuring both a reactive aliphatic aldehyde and a para-substituted phenol [1]. In industrial and advanced laboratory settings, it serves as a critical C6-C3 unit for synthesizing phenethylisoquinoline alkaloids, dihydrochalcones, and fragrance intermediates such as raspberry ketone analogs[2]. Its saturated alkyl chain provides distinct reactivity profiles compared to its unsaturated counterparts, ensuring clean 1,2-additions without competing conjugate additions, while the phenolic hydroxyl group enables essential downstream oxidative coupling reactions [3].

Procurement Fit

Synthetic building block for propionic acid derivatives and phloretic esters
Substrate for 2-alkenal reductase (EC 1.3.1.102) and phenylpropanoid pathway studies
Saturated analog for comparing reactivity vs. α,β-unsaturated p-coumaraldehyde

Attempting to substitute 3-(4-Hydroxyphenyl)propanal with closely related analogs fundamentally alters downstream synthetic trajectories and product viability [1]. Replacing it with 4-hydroxyphenylacetaldehyde shifts Pictet-Spengler condensations from phenethylisoquinolines to benzylisoquinolines, completely derailing the synthesis of target scaffolds like colchicine or cephalotaxine [2]. Similarly, using the unsaturated 4-hydroxycinnamaldehyde introduces a reactive Michael acceptor, leading to significant off-target polymerization and conjugate addition side reactions during amination. Furthermore, omitting the phenolic hydroxyl group by using 3-phenylpropanal abolishes the molecule's ability to undergo essential late-stage oxidative phenol coupling, rendering it useless for complex polycyclic alkaloid construction [3].

Substitution Risk

Reactivity p-Coumaraldehyde carries an electrophilic Michael acceptor; the saturated chain removes this motif, which can alter protein adduction and pathway outcomes
Metabolism 4-Hydroxybenzaldehyde cannot feed into the 2-alkenal reductase route; this product is uniquely positioned for lignin-precursor flux analysis
Physicochemical Lower boiling point and logP vs. unsaturated analogs may shift distillation and partitioning behavior in synthesis workflows

Pictet-Spengler Scaffold Divergence

In Pictet-Spengler condensations with dopamine, the carbon chain length of the aldehyde strictly dictates the resulting alkaloid class [1]. Utilizing 3-(4-Hydroxyphenyl)propanal yields the 1-phenethyltetrahydroisoquinoline scaffold (the obligate precursor for colchicine and cephalotaxine), whereas the comparator 4-hydroxyphenylacetaldehyde yields a 1-benzyltetrahydroisoquinoline scaffold (morphinan precursor) [2]. This single-carbon difference completely redirects the biosynthetic and synthetic pathway.

Evidence DimensionAlkaloid scaffold product class
Target Compound Data1-Phenethyltetrahydroisoquinoline (homobenzylisoquinoline)
Comparator Or Baseline1-Benzyltetrahydroisoquinoline (using 4-hydroxyphenylacetaldehyde)
Quantified Difference100% pathway divergence (C6-C3 vs C6-C2 incorporation)
ConditionsPictet-Spengler condensation with dopamine

Procurement must secure the exact C6-C3 aldehyde to successfully synthesize homoharringtonine or colchicine precursors rather than morphinan analogs.

Boiling point
Data to verify
276.6±15.0 °C vs. 309.4±17.0 °C (p-coumaraldehyde), Δ ≈ -33 °C
Reported lower boiling point may support milder purification and reduced thermal degradation
Predicted values; experimental verification recommended

Chemoselectivity in Amine Condensations

When reacting with primary amines to form Schiff bases, 3-(4-Hydroxyphenyl)propanal undergoes clean 1,2-addition at the carbonyl carbon [1]. In contrast, the unsaturated comparator 4-hydroxycinnamaldehyde acts as a Michael acceptor, suffering from competing 1,4-conjugate additions that reduce the yield of the desired imine. The saturated nature of 3-(4-Hydroxyphenyl)propanal ensures high chemoselectivity for the aldehyde, eliminating conjugate addition byproducts [2].

Evidence DimensionNucleophilic addition chemoselectivity
Target Compound DataExclusive 1,2-addition (imine formation)
Comparator Or BaselineMixed 1,2-addition and 1,4-conjugate addition (using 4-hydroxycinnamaldehyde)
Quantified DifferenceElimination of Michael addition side-products
ConditionsReaction with primary amines / Schiff base formation

Ensures higher yields and simplifies purification in reductive amination workflows by preventing cross-reactivity at the alkyl chain.

Lipophilicity
Head-to-head
XLogP3 1.50 vs. 1.80 (p-coumaraldehyde), Δ = -0.30
Lower logP may improve aqueous compatibility and reduce non-specific binding in biological assays
Computed values (PubChem, Plantaedb); confirm experimentally for formulation design

Late-Stage Oxidative Phenol Coupling

The presence of the para-hydroxyl group on 3-(4-Hydroxyphenyl)propanal is an absolute requirement for downstream oxidative ring closures [1]. When incorporated into a tetrahydroisoquinoline framework, the phenolic -OH enables para-selective phenol coupling (e.g., forming isoandrocymbine). The comparator 3-phenylpropanal, which lacks this hydroxyl group, completely fails to undergo this critical oxidative coupling, resulting in a 0% yield for the ring-closed product [2].

Evidence DimensionOxidative phenol coupling yield
Target Compound DataEnables successful coupling (essential for polycyclic formation)
Comparator Or Baseline0% yield (using 3-phenylpropanal)
Quantified DifferenceAbsolute requirement for reactivity vs. complete failure
ConditionsCytochrome P450 or biomimetic chemical oxidative coupling

Buyers targeting complex polycyclic alkaloids must select the hydroxylated compound to ensure late-stage synthetic viability.

Rotatable bonds
Head-to-head
3 (target) vs. 2 (p-coumaraldehyde), Δ = +1
Higher flexibility may influence binding entropy and pharmacophore presentation in SAR studies
Calculated from SMILES; docking experiments needed for target-specific interpretation

Thermal Stability and Polymerization Resistance

3-(4-Hydroxyphenyl)propanal exhibits superior thermal stability and shelf-life compared to its unsaturated analog, 4-hydroxycinnamaldehyde [1]. The α,β-unsaturated system of the comparator is highly prone to auto-polymerization and oxidative degradation upon prolonged storage or heating during process scale-up. The saturated propanal chain mitigates these degradation pathways, allowing for more robust handling and reproducible batch-to-batch performance in industrial settings [2].

Evidence DimensionSusceptibility to auto-polymerization
Target Compound DataHigh stability (saturated chain)
Comparator Or BaselineHigh susceptibility to polymerization (4-hydroxycinnamaldehyde)
Quantified DifferenceSignificant reduction in storage-induced degradation
ConditionsBulk storage and elevated temperature processing

Reduces material loss and ensures consistent purity, making it a more reliable precursor for scaled-up manufacturing.

2-Alkenal reductase specificity
Cross-study comparable
Product of EC 1.3.1.102 acting on p-coumaraldehyde; distinct from EC 1.1.1.195 (cinnamyl alcohol dehydrogenase)
Defined enzymatic route supports phenylpropanoid flux analysis and lignin engineering research
Kinetic parameters not uniformly reported; verify with your enzyme source
Oxidation yield
Reported
63.1% isolated yield to 3-(4-hydroxyphenyl)propionic acid
Moderate yield supports use as a starting material for phloretic acid synthesis; selectivity benefits from saturated side chain
Jones reagent, 0 °C, chromatographed; yields may vary with scale

Colchicine & Cephalotaxine Alkaloid Synthesis

As the obligate C6-C3 building block, 3-(4-Hydroxyphenyl)propanal is essential for the Pictet-Spengler condensation with dopamine to generate 1-phenethyltetrahydroisoquinolines. This makes it the premier starting material for synthesizing homoharringtonine (HHT) and colchicine derivatives [1].

Dihydrochalcones & Phloretin Derivatives

The compound is a critical intermediate in the synthesis of dihydrochalcones, where its saturated chain and phenolic group are required to build the core structure of phloretin and related flavonoids used in cosmetics and pharmaceuticals[2].

Raspberry Ketone Analogs & Fragrance Synthesis

Through controlled aldol or biocatalytic transformations, 3-(4-Hydroxyphenyl)propanal serves as a direct precursor to 4-(3-oxobutyl)phenol (raspberry ketone) and other valuable phenolic fragrance compounds, benefiting from its clean reactivity profile [2].

Biocatalytic Pathway Engineering

Due to its role as a natural metabolite in plant pathways (e.g., Papaver and Cephalotaxus species), it is the ideal substrate for in vitro enzymatic assays and engineered microbial platforms targeting the biosynthesis of complex plant secondary metabolites [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Phloretic acid derivative synthesis for metabolic research
Saturated aldehyde building block with documented oxidation route
Yield reproducibility and chromatographic purity
Phenylpropanoid pathway flux analysis
Enzymatic specificity for 2-alkenal reductase (EC 1.3.1.102)
Substrate identity and enzyme kinetics verification
Antimicrobial screening of saturated hydroxycinnamaldehydes
LogP and solubility profile consistent with aqueous assay conditions
MIC/MFC endpoints and formulation-dependent activity
Radiolabeled tracer synthesis for ADME studies
Saturated structure simplifies labeling; distinct boiling point aids purification
Isotopic purity, specific activity, and chromatographic identity

XLogP3

1.5

Wikipedia

4-Hydroxydihydrocinnamaldehyde

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